molecular formula C17H14FN3 B6347205 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354917-15-9

4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6347205
CAS RN: 1354917-15-9
M. Wt: 279.31 g/mol
InChI Key: WZEBMQBCYCQNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as FMPP, is a heterocyclic compound with a broad range of potential applications in the field of scientific research. As a synthetic compound, FMPP has unique properties, such as its ability to interact with a variety of biological systems, making it a valuable tool for research in the fields of biochemistry, physiology, and pharmacology. In

Scientific Research Applications

4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a wide range of potential applications in the field of scientific research. For example, it has been used as a tool to study the structure-activity relationships of various drugs, as well as to investigate the mechanism of action of drugs, such as antibiotics and anti-cancer agents. Additionally, 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the metabolism of drugs in the body.

Mechanism of Action

4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been shown to interact with a variety of biological systems. It has been demonstrated to interact with the dopamine and serotonin receptors, as well as the GABA and NMDA receptors. Additionally, it has been shown to interact with a variety of enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is thought that these interactions are responsible for its pharmacological effects.
Biochemical and Physiological Effects
4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been demonstrated to have a variety of biochemical and physiological effects. For example, it has been shown to act as an antagonist at the dopamine and serotonin receptors, as well as at the GABA and NMDA receptors. Additionally, it has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidase, and acetylcholinesterase. In addition, it has been demonstrated to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a valuable tool for laboratory experiments due to its unique properties and its ability to interact with a variety of biological systems. Its advantages include its low cost, its availability, and its ease of synthesis. Additionally, it is relatively non-toxic and has a wide range of potential applications in the field of scientific research. However, there are some limitations to using 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments. For example, it has a low solubility in water and is not stable in the presence of light or air.

Future Directions

There are a variety of potential future directions for research involving 4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. For example, further research could be conducted to investigate its potential as an anti-cancer agent, as well as its potential to inhibit the activity of various enzymes. Additionally, further research could be conducted to investigate its potential as an anti-inflammatory, anti-oxidative, and anti-apoptotic agent. Finally, further research could be conducted to explore its potential interactions with other biological systems, such as the immune system, and its potential to modulate various physiological processes.

Synthesis Methods

4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized through a variety of methods. The most common synthesis route involves a reaction between 4-fluorobenzaldehyde and 3-methylbenzaldehyde, in the presence of piperidine and a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80°C, and the product is then isolated by recrystallization. Other methods of synthesis include the use of 4-fluorobenzyl bromide and 3-methylbenzyl bromide, in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine.

properties

IUPAC Name

4-(4-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEBMQBCYCQNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.